
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells and cancer cells. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic benefits in the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide involves the inhibition of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells and cancer cells. BMI-1 forms a complex with other proteins, including Ring1A/B and H2A ubiquitin ligases, to form the polycomb repressive complex 1 (PRC1). This complex plays a key role in the epigenetic regulation of gene expression, particularly in the maintenance of stem cell self-renewal and cancer cell proliferation. N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide binds to the BMI-1 protein, disrupting the formation of the PRC1 complex and inhibiting the self-renewal of stem cells and cancer cells.
Biochemical and Physiological Effects:
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. In addition to inhibiting the self-renewal of cancer stem cells, N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor angiogenesis (the formation of new blood vessels to supply tumors with nutrients). N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide is its specificity for BMI-1, which reduces the risk of off-target effects. N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has also been shown to be effective in preclinical models of various types of cancer, suggesting that it has broad therapeutic potential. However, there are also some limitations to using N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide in lab experiments. For example, N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide on normal stem cells and tissues are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1, which could enhance the therapeutic potential of this approach. Another area of interest is the identification of biomarkers that can predict response to N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further research on the long-term effects of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide on normal stem cells and tissues, particularly in the context of repeated or prolonged treatment.
Métodos De Síntesis
The synthesis of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-(2-mercaptoethyl)phenol, which is then reacted with 2-bromo-1-propanol to form 2-(2-hydroxyethylthio)phenol. This compound is then reacted with morpholine-4-carboxylic acid to form N-(2-hydroxyethylthio)phenyl)morpholine-4-carboxamide. Finally, the addition of isopropyl isocyanate to this compound results in the formation of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been shown to inhibit the self-renewal of cancer stem cells, leading to a reduction in tumor growth and metastasis. N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-11(2)19-13-6-4-3-5-12(13)15-14(17)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWOEKZRNMBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-propan-2-ylpyrazol-3-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7582708.png)
![3-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyrazine-2-carbonitrile](/img/structure/B7582712.png)
![3-[[2-(furan-3-yl)-1,3-thiazol-4-yl]methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7582717.png)
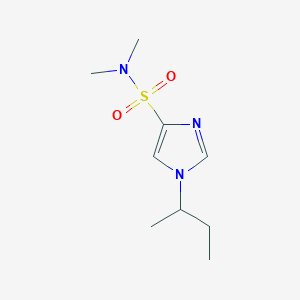
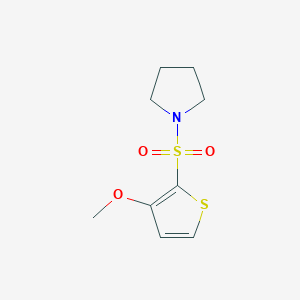
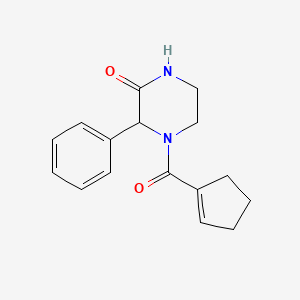

![(2,3-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7582761.png)
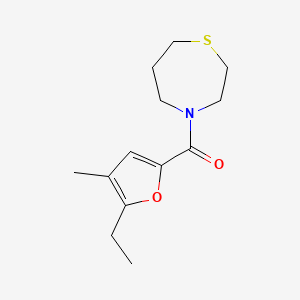
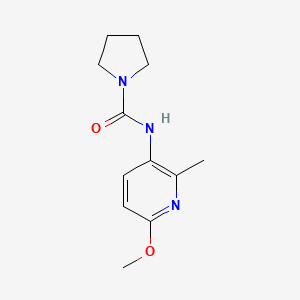
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)

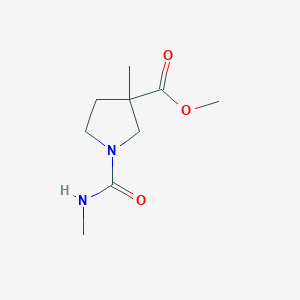
![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)